3-Bromo-2-chloroprop-1-ene in Advanced Organic Synthesis: A Comprehensive Technical Guide
3-Bromo-2-chloroprop-1-ene in Advanced Organic Synthesis: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern organic synthesis and polymer chemistry, bifunctional building blocks are critical for introducing complex structural motifs with high atom economy. 3-Bromo-2-chloroprop-1-ene (CAS: 4860-96-2), commonly referred to as 2-chloroallyl bromide, is a highly versatile, electrophilic reagent[1]. Unlike simple allyl halides, the presence of the 2-chloro substituent provides a dual-reactivity profile. The allylic carbon-bromine bond serves as the primary site for nucleophilic displacement or oxidative addition, while the resulting vinyl chloride moiety acts as a robust synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions or oxidative cleavage[2].
This whitepaper provides an in-depth analysis of the chemical properties, mechanistic utility, and field-proven experimental protocols for utilizing 3-bromo-2-chloroprop-1-ene in drug development and materials science.
Physicochemical Profiling
Understanding the physical and chemical properties of 3-bromo-2-chloroprop-1-ene is essential for predicting its behavior in complex reaction matrices and ensuring safe handling. The molecule is highly flammable and sensitive to light, requiring storage under inert conditions[3].
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 3-Bromo-2-chloroprop-1-ene |
| CAS Registry Number | 4860-96-2 |
| Molecular Formula | C₃H₄BrCl |
| Molecular Weight | 155.42 g/mol |
| Canonical SMILES | C=C(CBr)Cl |
| Reactivity Profile | Bifunctional: Allylic bromide (highly reactive), Vinyl chloride (moderately reactive) |
| Solubility | Miscible with ethanol, ether, chloroform, and DMF; Immiscible with water |
| Hazard Classification | H225 (Highly Flammable), H318 (Serious Eye Damage), H302/312/332 (Harmful) |
Data synthesized from PubChem and Guidechem substance registries[1][3].
Mechanistic Applications in Organic Synthesis
Indium-Mediated Barbier-Type 2-Chloroallylation
The synthesis of 2-chlorohomoallylic alcohols is a critical step in the total synthesis of complex polyketides and macrolides. Traditional Grignard additions require strictly anhydrous conditions and often suffer from homocoupling side reactions. 3-Bromo-2-chloroprop-1-ene excels in Indium-mediated Barbier-type reactions[2].
Causality & Mechanism: Indium metal (
Indium-mediated Barbier-type 2-chloroallylation pathway via a Zimmerman-Traxler transition state.
Asymmetric 2-Haloallylation (Nozaki-Hiyama-Kishi)
For enantioselective drug development, 3-bromo-2-chloroprop-1-ene is utilized in Chromium-mediated catalytic asymmetric 2-haloallylation. Using chiral sulfonamide-based ligands, the reagent couples with aldehydes to yield chiral building blocks (e.g., precursors to complex isoprenoid lipids) with high enantiomeric excess. The differential reactivity between the allylic bromide (which inserts Cr) and the vinyl chloride (which remains intact) is the causal factor enabling this precise chemoselectivity[4].
Macromolecular Engineering: Chain Transfer Agent (CTA)
Beyond small-molecule synthesis, 3-bromo-2-chloroprop-1-ene is a highly effective chain transfer agent in the free-radical polymerization of unsaturated species like vinyl acetate[5].
Causality & Mechanism: The weak allylic C-Br bond undergoes facile homolytic cleavage when attacked by a propagating polymer radical (
Mechanism of 3-Bromo-2-chloroprop-1-ene acting as a chain transfer agent in polymerization.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints confirm the success of intermediate stages.
Protocol 1: Indium-Mediated Synthesis of 2-Chlorohomoallylic Alcohols
This protocol leverages the aqueous stability of organoindium intermediates to bypass anhydrous constraints.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the target aldehyde (1.0 mmol) in a 1:1 mixture of THF and deionized water (10 mL).
-
Reagent Addition: Add 3-bromo-2-chloroprop-1-ene (1.5 mmol, 1.5 equiv) to the solution. Note: Perform this inside a fume hood due to the lachrymatory nature of the halide.
-
Indium Activation: Add Indium powder (1.2 mmol, 1.2 equiv, 100 mesh) in a single portion.
-
Reaction Execution: Stir the biphasic mixture vigorously at room temperature (20–25 °C). The reaction typically reaches completion within 2–4 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the aldehyde spot and the emergence of a more polar spot indicates successful conversion.
-
-
Quenching & Extraction: Quench the reaction with 1M aqueous HCl (5 mL) to dissolve indium salts. Extract the aqueous layer with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.
Protocol 2: Synthesis of Olefin-Terminated Poly(Vinyl Acetate)
This protocol utilizes 3-bromo-2-chloroprop-1-ene to control molecular weight without incorporating sulfur atoms (unlike traditional thiol CTAs), preventing polymer discoloration[7].
-
System Purging: To a dry Schlenk tube, add Vinyl Acetate (50 mmol), Azobisisobutyronitrile (AIBN, 0.5 mmol) as the initiator, and 3-bromo-2-chloroprop-1-ene (2.5 mmol, 5 mol% relative to monomer)[5].
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen to rigorously remove dissolved oxygen (which acts as a radical scavenger).
-
Polymerization: Backfill the tube with Argon and immerse it in a pre-heated oil bath at 60 °C for 12 hours.
-
Termination & Precipitation: Cool the flask rapidly in an ice bath to terminate the reaction. Dilute the viscous mixture with a minimal amount of THF (5 mL).
-
Isolation: Precipitate the polymer by adding the THF solution dropwise into vigorously stirred cold hexane (100 mL). Collect the white precipitate via vacuum filtration and dry to a constant weight under a high vacuum.
-
Self-Validation Checkpoint: Analyze the polymer via
-NMR ( ). The presence of vinylic protons ( ~5.2 ppm) confirms the successful incorporation of the 2-chloroallyl end-group[5].
-
Safety, Toxicity, and EHS Guidelines
3-Bromo-2-chloroprop-1-ene is a highly reactive alkylating agent and must be handled with stringent Environmental, Health, and Safety (EHS) protocols[3].
-
Toxicity: It is harmful via oral, dermal, and inhalation routes (H302, H312, H332). It causes severe skin irritation and serious eye damage (H318).
-
Flammability: Classified as a highly flammable liquid and vapor (H225). It must be kept away from heat, sparks, open flames, and hot surfaces.
-
PPE Requirements: Handling requires chemical-resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness), safety goggles with side shields, and a laboratory coat. All manipulations involving the neat liquid must be conducted within a certified chemical fume hood.
References
-
PubChem Compound Summary for CID 235121: 3-Bromo-2-chloroprop-1-ene. National Center for Biotechnology Information. Available at:[Link]
-
Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme-Connect (Keyword Index: Indium-mediated allylation). Available at:[Link]
- US Patent 6235857B1: Control of molecular weight and end-group functionality in polymers. Google Patents.
- EP Patent 0853634B1: Control of molecular weight and end-group functionality in polymers. Google Patents.
-
WO 97/13792: Process for the production of lower molecular weight polymers. Googleapis (WIPO). Available at:[Link]
-
(4S,6R)-2-chloro-6,10-dimethylundeca-1,9-dien-4-ol Synthesis and Asymmetric 2-Haloallylation. Molaid Chemical Database. Available at:[Link]
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